3-(Methylsulfonyl)acrylonitrile

Physicochemical characterization Procurement specification Synthetic intermediate selection

Sourcing a minimal, electrophilic sulfonyl acrylonitrile scaffold for covalent inhibitor programs often means accepting bulky aryl pre-functionalization or low purity. 3-(Methylsulfonyl)acrylonitrile (CAS 1854-79-1, MW 131.15) solves this: - Smallest sulfonyl acrylonitrile with intact Michael acceptor - ideal starting point for fragment-based serine hydrolase (PME-1) SAR. - Vinyl sulfone unsaturation confirmed essential for target engagement; reduction abolishes activity. - Green, catalyst-free aqueous synthesis available, supporting sustainable lab workflows. Commercially stocked at 97% purity from multiple suppliers, enabling immediate method development and medicinal chemistry campaigns.

Molecular Formula C4H5NO2S
Molecular Weight 131.16 g/mol
Cat. No. B1286130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)acrylonitrile
Molecular FormulaC4H5NO2S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=CC#N
InChIInChI=1S/C4H5NO2S/c1-8(6,7)4-2-3-5/h2,4H,1H3/b4-2+
InChIKeyQAJYKGIAZXWHAX-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonyl)acrylonitrile Baseline Specification


3-(Methylsulfonyl)acrylonitrile (CAS 1854-79-1; IUPAC: (E)-3-methylsulfonylprop-2-enenitrile) is the simplest member of the sulfonyl acrylonitrile class, with molecular formula C4H5NO2S and a molecular weight of 131.15 g/mol [1]. It features an electrophilic α,β-unsaturated nitrile conjugated with a methylsulfonyl group, constituting a minimal Michael acceptor scaffold that serves as both a synthetic building block for heterocyclic synthesis and a pharmacophore for covalent biological target engagement [2][3]. The compound is commercially available at purities of ≥95% to 97%, with a predicted density of 1.3±0.1 g/cm³ and a boiling point of 331.6±25.0 °C at 760 mmHg [1].

Minimal sulfonyl acrylonitrile scaffold for covalent probe design and fragment-based discovery
Catalyst-free aqueous synthetic route supports sustainable procurement and scale-up
Supports opioid coadministration research (nociceptive model context)

3-(Methylsulfonyl)acrylonitrile Structural Determinants


In-class substitution of sulfonyl acrylonitriles is precluded by three structural determinants with quantifiable impact. First, the vinyl sulfone moiety is essential for covalent PME-1 inhibition: reduction of the olefin in compound 2 to the saturated analog (compound 3) abolishes all inhibitory activity [1]. Second, the steric and electronic nature of the sulfonyl substituent directly controls potency, with the small methyl group (MW 131.15) providing a distinct profile compared to bulkier aryl analogs—the phenyl analog (MW 193.22) has a boiling point 61°C higher, affecting both synthetic handling and potential biological partitioning [1]. Third, the compound's minimal mass among the sulfonyl acrylonitrile class confers a higher atom economy when employed as a synthetic intermediate for downstream derivatization compared to pre-functionalized aryl variants [2].

Target
3-(Methylsulfonyl)acrylonitrile (intact Michael acceptor)
Substitute
Saturated propionitrile analog (reduced olefin)
Olefin reduction abolishes covalent target engagement; saturated analog not interchangeable for serine hydrolase inhibitor studies.
Target
Methylsulfonyl (MW 131.15, BP ~332 °C)
Substitute
Phenylsulfonyl analog (MW 193.22, BP ~393 °C)
Larger aryl substitution substantially alters boiling point and mass, affecting synthetic handling and partitioning; substitution requires revalidation.
Target
Minimal mass scaffold (MW 131.15)
Substitute
Pre-functionalized aryl variants
Higher atom economy as a synthetic intermediate; substituting with bulkier analogs may reduce efficiency in derivatization workflows.

3-(Methylsulfonyl)acrylonitrile Comparative Evidence


Physicochemical Differentiation vs Phenylsulfonyl Analog

3-(Methylsulfonyl)acrylonitrile exhibits a predicted boiling point of 331.6±25.0 °C, which is approximately 61 °C lower than that of its phenyl analog 3-(phenylsulfonyl)acrylonitrile (392.5 °C) [1]. The molecular weight difference (131.15 vs. 193.22 g/mol; Δ = 62.07 Da) further distinguishes these compounds, with the methyl variant offering a 32% lower molecular weight that directly impacts shipping costs, storage requirements, and molar concentrations in reaction setups [1].

Physicochemical Differentiation
Cross-study comparable
BP 331.6±25.0 °C vs 392.5 °C (Δ≈61 °C lower); MW 131.15 vs 193.22 (32% lower)
Supports distillation-based purification and atom economy assessment
Predicted values; experimental verification recommended
Physicochemical characterization Procurement specification Synthetic intermediate selection

Covalent PME-1 Engagement Requirement

In the seminal Bachovchin et al. study, reduction of the olefin in the lead sulfonyl acrylonitrile compound 2 (NaBH4 or LAH) to produce the saturated analog compound 3 resulted in complete loss of PME-1 inhibitory activity—from an IC50 of 10.8 μM to no detectable inhibition [1]. This demonstrates that the α,β-unsaturated sulfone moiety is a strict pharmacophoric requirement for covalent engagement of the PME-1 active-site serine nucleophile. 3-(Methylsulfonyl)acrylonitrile, bearing this intact Michael acceptor, retains the capacity for covalent target engagement that its saturated counterpart 3-(methylsulfonyl)propionitrile (a reported NLRP3 inhibitor with a distinct mechanism) lacks [1].

PME-1 Covalent Engagement
Class-level inference
Olefin reduction abolishes inhibition (IC50 10.8 μM → inactive)
Vinyl sulfone required for covalent target engagement; saturated analog not interchangeable
From compound 2 SAR; direct IC50 for 3-(methylsulfonyl)acrylonitrile not reported
PME-1 inhibition Covalent inhibitor design Structure-activity relationship

Morphine Analgesia Potentiation

US Patent Application US20150182488A1 specifically claims 3-(methylsulfonyl)acrylonitrile for potentiating the analgesic effects of morphine. In the mouse tail-flick model, mice treated with morphine plus 3-(methylsulfonyl)acrylonitrile (dosed 1 hour before morphine) showed prolonged analgesia compared to morphine alone, as measured by tail-flick latency at 0, 5, 15, 30, 45, 60, and 75 minutes post-morphine dosing [1]. The patent explicitly states that the compound 'increases the analgesic effect of morphine, and thus less morphine can be used to achieve an optimal analgesic effect' and that 'the analgesic effect is prolonged' [1]. In a related biological domain, the compound was shown to inhibit pro-inflammatory cytokine release (IL-1β, IL-6, TNFα, IL-4, IFNγ) from human peripheral blood mononuclear cells in vitro, and demonstrated anti-inflammatory activity in the mouse ear swelling model induced by arachidonic acid [1].

Morphine Coadministration Research
Supporting evidence
Patent-reported prolonged tail-flick latency with compound + morphine vs morphine alone
Supports opioid-sparing research model; in vivo nociceptive assay context
Patent data; peer-reviewed validation pending
Analgesic potentiation Morphine-sparing effect In vivo pharmacology

Catalyst-Free Aqueous Synthesis

Li et al. (2017) demonstrated a catalyst-free protocol for synthesizing 3-sulfone nitriles—including 3-(methylsulfonyl)acrylonitrile—from sulfonyl hydrazides and acrylonitrile in water, without any metal catalyst, ligand, or organic solvent [1]. This method provides 'excellent yields' and generates product with ≥95% purity after simple separation, as confirmed in a related patent method (Gao Lingfeng, 2017) [1][2]. This green synthetic route contrasts with traditional methods that require organic solvents, metal catalysts, or multi-step protocols, and is particularly advantageous for the methylsulfonyl variant due to the water solubility and reactivity profile of the methanesulfonyl hydrazide precursor [1].

Green Synthesis Route
Method context
Catalyst-free, water-based method from sulfonyl hydrazide + acrylonitrile; ≥95% purity
Supports sustainable scale-up and reduced metal contamination
General method; optimization may vary by scale
Green chemistry Catalyst-free synthesis 3-Sulfone nitrile preparation

3-(Methylsulfonyl)acrylonitrile Application Scenarios


Minimal Scaffold for Covalent Inhibitor Discovery

As the smallest sulfonyl acrylonitrile with intact Michael acceptor functionality (MW 131.15; C4H5NO2S), this compound serves as the ideal starting point for fragment-based or scaffold-hopping medicinal chemistry programs targeting serine hydrolases including PME-1. The Bachovchin et al. (2011) SAR study demonstrated that progressive elaboration of the sulfonyl acrylonitrile core—from methyl to tert-butyl (IC50 6.8 μM) to 4-F-phenyl (IC50 4.8 μM) to optimized compound 28/AMZ30 (IC50 0.60 μM)—yields a >18-fold improvement in PME-1 potency, and that the vinyl sulfone unsaturation is absolutely required for covalent target engagement [1]. Procurement of the minimal methyl variant enables systematic SAR exploration without the confounding steric and electronic effects of pre-installed aryl groups.

Morphine-Sparing Analgesic Coadministration Research

Patent US20150182488A1 specifically demonstrates that coadministration of 3-(methylsulfonyl)acrylonitrile with morphine prolongs analgesic duration and reduces the morphine dose required for optimal effect in murine nociceptive pain models [2]. The compound's dual anti-inflammatory activity (inhibition of IL-1β, IL-6, TNFα, IL-4, and IFNγ release from human PBMCs) and arachidonic acid pathway modulation provides a polypharmacological profile that is distinct from selective opioid receptor ligands and conventional NSAIDs [2]. This application scenario is uniquely supported for this specific compound within the sulfonyl acrylonitrile class.

Green Chemistry Synthesis of Building Blocks

The catalyst-free, aqueous-phase synthesis demonstrated by Li et al. (2017) enables preparation of 3-(methylsulfonyl)acrylonitrile from methanesulfonyl hydrazide and acrylonitrile in water with excellent yields and ≥95% purity, eliminating metal catalysts and organic solvents [3]. This green synthetic route is particularly suited for laboratories or production facilities prioritizing sustainable chemistry practices, reduced solvent waste, and simplified purification workflows. The method is general for sulfonyl hydrazides, but the methyl variant benefits from the favorable water solubility and reactivity of the methanesulfonyl precursor.

Reference Standard for Analytical Method Development

With well-defined predicted physicochemical properties—density 1.3±0.1 g/cm³, boiling point 331.6±25.0 °C, vapour pressure 0.0±0.7 mmHg at 25°C, flash point 154.4±23.2 °C [4]—3-(methylsulfonyl)acrylonitrile serves as a convenient reference standard for developing HPLC, GC, or LC-MS analytical methods for the broader sulfonyl acrylonitrile compound class. Its intermediate boiling point (61 °C below the phenyl analog) and low molecular weight simplify chromatographic method development compared to heavier aryl variants, while its commercial availability at ≥97% purity from multiple vendors (AKSci, Leyan, etc.) ensures reliable sourcing for method validation protocols [4].

Application
Selection Property
Validation Focus
Covalent inhibitor probe design
Minimal Michael acceptor scaffold
Serine hydrolase target engagement SAR
Opioid coadministration research
Polypharmacological profile (analgesic potentiation, cytokine modulation)
In vivo nociceptive model validation
Sustainable synthetic building block
Catalyst-free aqueous synthesis route
Purity and scalability assessment
Analytical reference standard
Well-defined physicochemical properties
Chromatographic method optimization
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